JTE 607 dihydrochloride
Descripción general
Descripción
JTE-607 dihydrochloride is a pro-drug . It is also known as TO-207 . It is a cytokine release inhibitor and is potentially used for the treatment of systemic inflammatory response . It reduces the production of proinflammatory cytokines in models of acute injury, septic shock, and endotoxemia . It also inhibits the proliferation of acute myelogenous leukemia (AML) cells in vitro and in a xenograft model .
Synthesis Analysis
JTE-607 dihydrochloride is a pro-drug that is cleaved by carboxylesterase 1 (CES1) to its active metabolite .
Molecular Structure Analysis
The empirical formula of JTE-607 dihydrochloride is C25H31Cl2N3O5·2HCl . Its molecular weight is 597.36 . The InChI key for JTE-607 dihydrochloride is JUJAUEQJEWIWCQ-FJSYBICCSA-N .
Chemical Reactions Analysis
JTE-607 dihydrochloride is a pro-drug that is cleaved by carboxylesterase 1 (CES1) to its active metabolite . This active metabolite then binds to cleavage and polyadenylation specificity factor 3 (CPSF3) .
Physical And Chemical Properties Analysis
JTE-607 dihydrochloride is a solid . It is soluble in DMSO to 100 mM and water to 100 mM . It is white to beige in color . It is stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
- Application : JTE 607 dihydrochloride inhibits inflammatory cytokine production in human peripheral blood mononuclear cells (PBMC’s) .
- Method : The compound is soluble in DMSO and water up to 100 mM . It is typically applied to PBMC’s in vitro.
- Results : The compound has shown to inhibit the production of TNF-α, IL-1β, IL-6, IL-8, and IL-10 with IC50’s = 11 nM, 5.9 nM, 8.8 nM, 7.3 nM, and 9.1 nM respectively .
- Application : JTE 607 dihydrochloride induces apoptosis in leukemia cells .
- Method : The compound is applied to leukemia cells in vitro and in a mouse leukemia model .
- Results : The treatment with JTE 607 has shown to prolong survival in a mouse leukemia model .
- Application : JTE 607 dihydrochloride results in inhibition of mRNA cleavage and accumulation of nuclear R-loops .
- Method : The compound is applied to A-673 cells .
- Results : The treatment with JTE 607 has shown to inhibit mRNA cleavage .
- Application : JTE 607 dihydrochloride reduces the production of proinflammatory cytokines in models of acute injury .
- Method : The compound is applied in models of acute injury .
- Results : The treatment with JTE 607 has shown to reduce proinflammatory cytokine production .
- Application : JTE 607 dihydrochloride reduces the production of proinflammatory cytokines in models of septic shock .
- Method : The compound is applied in models of septic shock .
- Results : The treatment with JTE 607 has shown to reduce proinflammatory cytokine production .
Inflammatory Cytokine Production Inhibition
Leukemia Treatment
mRNA Cleavage Inhibition
Proinflammatory Cytokine Production Reduction in Acute Injury Models
Proinflammatory Cytokine Production Reduction in Septic Shock Models
Proinflammatory Cytokine Production Reduction in Endotoxemia Models
- Application : JTE 607 dihydrochloride inhibits the proliferation of AML cells .
- Method : The compound is applied to AML cells in vitro and in a xenograft model .
- Results : The treatment with JTE 607 has shown to inhibit the proliferation of AML cells .
- Application : JTE 607 dihydrochloride reduces the production of proinflammatory cytokines in models of acute injury .
- Method : The compound is applied in models of acute injury .
- Results : The treatment with JTE 607 has shown to reduce proinflammatory cytokine production .
- Application : JTE 607 dihydrochloride reduces the production of proinflammatory cytokines in models of septic shock .
- Method : The compound is applied in models of septic shock .
- Results : The treatment with JTE 607 has shown to reduce proinflammatory cytokine production .
- Application : JTE 607 dihydrochloride reduces the production of proinflammatory cytokines in models of endotoxemia .
- Method : The compound is applied in models of endotoxemia .
- Results : The treatment with JTE 607 has shown to reduce proinflammatory cytokine production .
- Application : JTE 607 dihydrochloride results in inhibition of mRNA cleavage and accumulation of nuclear R-loops .
- Method : The compound is applied to A-673 cells .
- Results : The treatment with JTE 607 has shown to inhibit mRNA cleavage .
- Application : JTE 607 dihydrochloride induces apoptosis in leukemia cells .
- Method : The compound is applied to leukemia cells in vitro and in a mouse leukemia model .
- Results : The treatment with JTE 607 has shown to induce apoptosis in leukemia cells and prolong survival in a mouse leukemia model .
Inhibition of Proliferation in Acute Myeloid Leukemia (AML) Cells
Reduction of Proinflammatory Cytokines in Acute Injury Models
Reduction of Proinflammatory Cytokines in Septic Shock Models
Reduction of Proinflammatory Cytokines in Endotoxemia Models
Inhibition of mRNA Cleavage
Induction of Apoptosis in Leukemia Cells
- Application : JTE 607 dihydrochloride results in inhibition of mRNA cleavage and accumulation of nuclear R-loops .
- Method : The compound is applied to A-673 cells .
- Results : The treatment with JTE 607 has shown to inhibit mRNA cleavage .
- Application : JTE 607 dihydrochloride induces apoptosis in leukemia cells .
- Method : The compound is applied to leukemia cells in vitro and in a mouse leukemia model .
- Results : The treatment with JTE 607 has shown to induce apoptosis in leukemia cells and prolong survival in a mouse leukemia model .
- Application : JTE 607 dihydrochloride reduces the production of proinflammatory cytokines in models of acute injury .
- Method : The compound is applied in models of acute injury .
- Results : The treatment with JTE 607 has shown to reduce proinflammatory cytokine production .
- Application : JTE 607 dihydrochloride reduces the production of proinflammatory cytokines in models of septic shock .
- Method : The compound is applied in models of septic shock .
- Results : The treatment with JTE 607 has shown to reduce proinflammatory cytokine production .
- Application : JTE 607 dihydrochloride reduces the production of proinflammatory cytokines in models of endotoxemia .
- Method : The compound is applied in models of endotoxemia .
- Results : The treatment with JTE 607 has shown to reduce proinflammatory cytokine production .
Inhibition of mRNA Cleavage
Induction of Apoptosis in Leukemia Cells
Reduction of Proinflammatory Cytokines in Acute Injury Models
Reduction of Proinflammatory Cytokines in Septic Shock Models
Reduction of Proinflammatory Cytokines in Endotoxemia Models
Inhibition of Proliferation in Acute Myeloid Leukemia (AML) Cells
Safety And Hazards
JTE-607 dihydrochloride is toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child . In case of accidental ingestion, inhalation, or contact with skin or eyes, immediate medical attention is required .
Direcciones Futuras
JTE-607 dihydrochloride has shown potential in the treatment of acute myelogenous leukemia (AML) and systemic inflammatory response . Researchers from the University of California, Irvine, have combined biochemistry and artificial intelligence to reveal the mechanism of action for this anticancer compound . They hope to characterize the functions of the target genes of this anticancer compound in leukemia and test the possibility of treating leukemia by blocking the functions of these genes .
Propiedades
IUPAC Name |
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31Cl2N3O5.2ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);2*1H/t20-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJAUEQJEWIWCQ-FJSYBICCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl4N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JTE 607 dihydrochloride | |
CAS RN |
188791-09-5 | |
Record name | JTE-607 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188791095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JTE-607 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B68H6BWCX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.